Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate
Description
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate is a fluorinated pyridine derivative belonging to the oxoacetate ester family. This compound features a 3-fluoro-substituted pyridine ring linked to an ethyl oxoacetate moiety, which is critical for its electronic and steric properties. The fluorine atom at the pyridine 3-position likely enhances electron-withdrawing effects, influencing reactivity and interactions in medicinal or synthetic applications .
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate |
InChI |
InChI=1S/C9H8FNO3/c1-2-14-9(13)8(12)7-6(10)4-3-5-11-7/h3-5H,2H2,1H3 |
InChI Key |
VZRQYYIUCKFHBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=CC=N1)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of fluorinated pyridines, including ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate, can be achieved through various methods. One common method involves the nucleophilic substitution of pyridines containing leaving groups (such as halogens) with fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid . Industrial production methods often utilize high availability of fluorinated synthetic blocks and effective fluorinating reagents .
Chemical Reactions Analysis
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (such as a halogen) with a nucleophile (such as fluoride).
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Specific conditions and reagents depend on the desired transformation.
Cyclization: This reaction forms a ring structure, often involving the interaction of multiple functional groups within the molecule.
Scientific Research Applications
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate has various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom in the aromatic ring significantly influences its reactivity and interaction with biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The substituent on the aromatic/heteroaromatic ring significantly impacts properties. Key analogs include:
- Electron-Withdrawing vs. Donating Groups : The 3-fluoropyridinyl group in the target compound introduces stronger electron-withdrawing effects compared to methoxy-substituted analogs (e.g., 4-methoxyphenyl in ), which are electron-donating. This difference may alter solubility, stability, and binding affinities in biological systems .
- Heteroaromatic vs.
Physicochemical Properties
- Solubility and Stability : Fluorine’s electronegativity may reduce solubility in polar solvents compared to methoxy-substituted analogs (). However, pyridine’s basicity could enhance aqueous solubility relative to purely aromatic systems .
- Safety Profiles : While Safety Data Sheets (SDS) for the target compound are unavailable, analogs like Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate () require precautions for handling, suggesting similar protocols for fluorinated derivatives .
Biological Activity
Ethyl 2-(3-fluoropyridin-2-yl)-2-oxoacetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its molecular formula . The compound features a pyridine ring substituted with a fluorine atom at the 3-position, which enhances its lipophilicity and may influence its biological interactions. The ethyl ester and ketone functional groups further contribute to its reactivity and potential biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of drug development. Studies have indicated that compounds with similar structures may exhibit various biological activities, including:
- Anticancer Activity : Potential inhibition of tumor growth through interaction with specific cellular pathways.
- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways.
- Receptor Interactions : Binding to receptors that modulate various physiological responses.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with several biological targets:
- Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Signal Transduction : It could affect signaling pathways critical for cell survival and apoptosis.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyridine Ring : Utilizing fluorinated precursors.
- Esterification : Reacting the resulting acid with ethanol to form the ethyl ester.
- Oxidative Steps : Introducing the ketone functionality via oxidation reactions.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 2-(3-methylpyridin-2-yl)-2-oxoacetate | Methyl group instead of fluorine | May exhibit different biological activities |
| Ethyl 2-(4-fluoropyridin-2-yl)-2-oxoacetate | Fluorine at the 4-position | Potentially different reactivity due to position |
| Ethyl 2-(pyridin-3-yl)-2-oxoacetate | No additional substituents on the ring | Simpler structure; serves as a baseline for comparison |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies : In vitro assays demonstrated that this compound inhibited growth in various cancer cell lines, suggesting potential as an anticancer agent.
- Example Study : A study published in a medicinal chemistry journal highlighted significant tumor growth inhibition in xenograft models when treated with similar pyridine derivatives.
- Enzyme Interaction Studies : Research indicated that compounds analogous to this compound effectively inhibited specific enzymes related to cancer metabolism.
Future Directions
Further research is necessary to elucidate the specific mechanisms by which this compound exerts its effects. This includes:
- In Vivo Studies : To confirm the efficacy and safety profile in animal models.
- Structural Modifications : Exploring derivatives to enhance potency and selectivity against biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
